1-Cyclohexylethanamine

描述

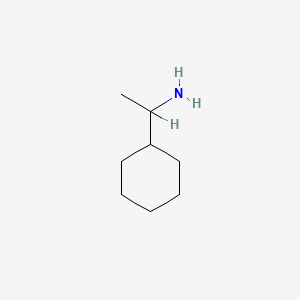

1-Cyclohexylethanamine is an organic compound with the molecular formula C8H17N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is characterized by a cyclohexyl group attached to an ethylamine moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: 1-Cyclohexylethanamine can be synthesized through several methods. One common approach involves the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Another method involves the alkylation of ammonia using cyclohexanol. This process typically requires high temperatures and pressures to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of aniline. This method is favored due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where aniline is exposed to hydrogen gas in the presence of a cobalt or nickel catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

化学反应分析

1-Cyclohexylethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cyclohexanone and other related products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions involving this compound typically yield cyclohexylmethanol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. For example, reaction with alkyl halides can produce N-alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, solvents like ethanol or acetone, elevated temperatures.

Major Products:

Oxidation: Cyclohexanone, cyclohexanol.

Reduction: Cyclohexylmethanol.

Substitution: N-alkylated derivatives.

科学研究应用

Scientific Research Applications

1-Cyclohexylethanamine has diverse applications across multiple scientific fields:

Asymmetric Synthesis

- Chiral Auxiliary : It acts as a chiral auxiliary in asymmetric synthesis, influencing the stereochemistry of reactions to produce enantiomerically pure compounds. This is crucial in pharmaceutical development, where the chirality of drugs can significantly affect their efficacy and safety.

Pharmaceutical Development

- Resolving Agent : The compound is employed in the optical resolution of racemic mixtures. For instance, it has been used to resolve chloromandelic acid, which is an important intermediate in the synthesis of various bioactive compounds such as clopidogrel, an antiplatelet agent .

Biochemical Probes

- In biochemical studies, this compound serves as a probe for investigating enzyme mechanisms and receptor interactions, aiding in drug design and metabolic pathway understanding.

Polymer Chemistry

- The compound is utilized in modifying polyimide membranes to enhance their gas transport properties and resistance to plasticization, making it relevant for industrial applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. A notable study demonstrated significant inhibitory effects on Gram-positive bacteria .

Chiral Resolution

A successful case involved the optical resolution of chloromandelic acid using this compound as a resolving agent. This process led to high yields of enantiomerically pure products, showcasing its effectiveness in pharmaceutical applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is valuable to compare it with similar compounds:

| Compound | Configuration | Key Applications |

|---|---|---|

| (R)-(-)-1-Cyclohexylethylamine | R | Resolving agent |

| Cyclohexylamine | Non-chiral | Less sterically hindered |

| 1-Phenylethylamine | Non-cyclic | Different reactivity profile |

The distinct (S)-configuration of this compound provides unique stereochemical properties that are particularly valuable in asymmetric synthesis and pharmaceutical applications.

作用机制

1-Cyclohexylethanamine can be compared to other similar compounds, such as:

Cyclohexylamine: Similar in structure but lacks the ethyl group. It is used as an intermediate in the synthesis of other organic compounds and as a corrosion inhibitor.

Cyclohexanol: An alcohol derivative of cyclohexane, used as a precursor in the production of nylon and other industrial chemicals.

Cyclohexanone: A ketone derivative, used as a solvent and in the production of caprolactam for nylon synthesis.

Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of both cyclohexyl and ethylamine groups. This combination makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.

相似化合物的比较

- Cyclohexylamine

- Cyclohexanol

- Cyclohexanone

生物活性

1-Cyclohexylethanamine, also known as cyclohexylethylamine, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is an organic compound with the molecular formula CHN. It is a chiral molecule that can exist in two enantiomeric forms: (R)- and (S)-1-cyclohexylethanamine. The compound is synthesized through various methods, including reductive amination and the reaction of cyclohexylamine with ethyl bromide or other alkyl halides.

Biological Activity Overview

The biological activities of this compound are diverse and include:

- Anticancer Properties : Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, compounds derived from it have shown significant antiproliferative activity against cancer cell lines, such as MCF7 (breast cancer) and HL-60 (leukemia) cells. These compounds induce apoptosis through intrinsic pathways, as evidenced by DNA fragmentation assays .

- Optical Resolution : this compound has been utilized as a resolving agent in the optical resolution of racemic mixtures, particularly for compounds like chloromandelic acid, which are precursors to important pharmaceuticals such as clopidogrel . This property enhances its relevance in drug development.

- Potential Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective effects. Its derivatives have been studied for their ability to inhibit enzymes involved in neurodegenerative diseases, although more research is needed to confirm these findings.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells. This process involves the cleavage of caspase-9 and subsequent DNA fragmentation .

- Inhibition of Enzymatic Activity : Some derivatives have demonstrated the ability to inhibit specific enzymes crucial for cell survival and proliferation, contributing to their anticancer effects .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound 9 | MCF7 | 30 | Apoptosis induction |

| Compound 10 | HL-60 | 17 | Caspase activation |

| R-1-Cyclohexylethanamine | HUVEC | 50 | Enzyme inhibition |

*Data adapted from recent studies demonstrating the cytotoxic effects of various derivatives on cancer cell lines .

Case Study: Optical Resolution

In a study involving the optical resolution of chloromandelic acids using this compound as a resolving agent, it was found that while the compound facilitated resolution, it did not exhibit significant enantiomer discrimination. This highlights its utility in synthesizing optically active compounds without substantial loss in yield .

常见问题

Basic Research Questions

Q. What are the optimized synthetic protocols for 1-Cyclohexylethanamine, and how can experimental reproducibility be ensured?

- Methodology : this compound can be synthesized via hydrogenation of 1-phenylethylamine using a cobalt-doped metal-organic framework (DUT-5-CoH) at 0.1 mol% catalyst loading. Key steps include maintaining precise reaction temperatures and hydrogen pressure. To ensure reproducibility, document all parameters (e.g., catalyst activation, solvent purity) and validate outcomes using ¹H NMR (e.g., δ 1.02 ppm for methyl protons) and GC-MS (m/z 127.2 [M⁺]) .

- Data Validation : Cross-check spectral data with literature and use internal standards (e.g., CDCl3 for NMR) to confirm purity .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Analytical Workflow :

- NMR : Assign peaks using coupling constants (e.g., 3JH-H = 6.8 Hz for methyl groups) and integration ratios .

- Mass Spectrometry : Confirm molecular ion (m/z 127.2) and fragmentation patterns via EI-GC-MS .

- Physical Properties : Use NIST Chemistry WebBook for reference data on boiling points, enthalpies, and phase transitions .

Q. What are the best practices for integrating this compound into reaction mechanisms requiring secondary amines?

- Experimental Design : Use steric and electronic profiles of this compound to predict reactivity. For example, its cyclohexyl group may influence selectivity in alkylation or acylation reactions. Test hypotheses via kinetic studies and compare results with computational models (e.g., DFT calculations) .

Advanced Research Questions

Q. How can discrepancies in reported yields or spectral data for this compound be resolved?

- Contradiction Analysis :

- Step 1 : Compare synthetic conditions (e.g., catalyst loading, reaction time) across studies. For instance, higher Co catalyst concentrations (0.2 mol%) in related cyclohexanol syntheses reduced yields to 78%, suggesting sensitivity to metal coordination .

- Step 2 : Replicate experiments with controlled variables (e.g., inert atmosphere, solvent drying) and validate using orthogonal techniques like IR spectroscopy or HPLC .

Q. What computational methods are suitable for modeling the stereoelectronic effects of this compound in catalysis?

- Methodology :

- DFT/Molecular Dynamics : Calculate bond dissociation energies (BDEs) and charge distribution to predict nucleophilic sites.

- Docking Studies : Simulate interactions with metal catalysts (e.g., Co in DUT-5-CoH) to optimize hydrogenation pathways .

- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants from GC-MS time-course data) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, XAS) elucidate the coordination chemistry of this compound?

- Experimental Approach :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., reaction intermediates).

- X-ray Absorption Spectroscopy (XAS) : Probe Co-K edge shifts to study catalyst-amine interactions during hydrogenation .

Q. What strategies address challenges in synthesizing enantiopure this compound derivatives?

- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-BINOL) or enzymatic resolution.

- Asymmetric Catalysis : Develop Co or Ru catalysts with chiral ligands (e.g., Josiphos) to induce enantioselectivity. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. Research Design & Data Management

Q. How should systematic reviews on this compound pharmacology or toxicity be structured?

- Framework : Follow PRISMA guidelines for literature screening, data extraction, and bias assessment. Use tools like Covidence for collaborative review and categorize findings by toxicity endpoints (e.g., LD50, neurotoxicity) .

- Data Synthesis : Perform meta-analyses on dose-response relationships if sufficient homogeneity exists across studies .

Q. What ethical and practical considerations apply when sourcing this compound for academic research?

- Sourcing Protocols : Request materials via institutional channels (e.g., Sigma-Aldrich) with detailed justification (e.g., research questions, methodology). Include a supervisor’s endorsement for student projects .

- Ethical Compliance : Adhere to institutional safety protocols for amine handling (e.g., fume hood use, PPE) and document waste disposal methods .

属性

IUPAC Name |

1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOPGDJMAJJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938494 | |

| Record name | 1-Cyclohexylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-49-2, 5913-13-3, 17430-98-7, 54423-01-7 | |

| Record name | 1-Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-alpha-Cyclohexanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017430987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclohexylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。